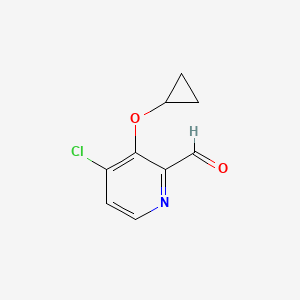
4-Chloro-3-cyclopropoxypicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol It is a derivative of picolinaldehyde, featuring a chloro substituent at the 4-position and a cyclopropoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloropicolinaldehyde with cyclopropanol in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of 4-Chloro-3-cyclopropoxypicolinaldehyde may involve large-scale batch or continuous flow processesThe use of automated reactors and precise control of reaction parameters are essential to achieve high purity and yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: 4-Chloro-3-cyclopropoxypicolinic acid.
Reduction: 4-Chloro-3-cyclopropoxypicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Chloro-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity or protein function. Additionally, the chloro and cyclopropoxy groups may influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Another chloro-substituted aromatic compound with different functional groups.
4-Chloro-3-trifluoromethylphenyl derivatives: Compounds with similar chloro substitution but different substituents at the 3-position
Uniqueness
4-Chloro-3-cyclopropoxypicolinaldehyde is unique due to the presence of both the chloro and cyclopropoxy groups on the picolinaldehyde scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8ClNO2 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
4-chloro-3-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-4-11-8(5-12)9(7)13-6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
FBCAOPPXYZDXQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=C(C=CN=C2C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


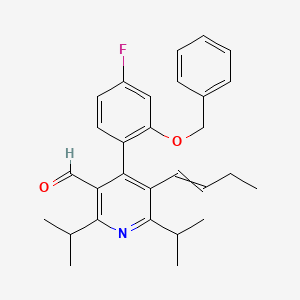
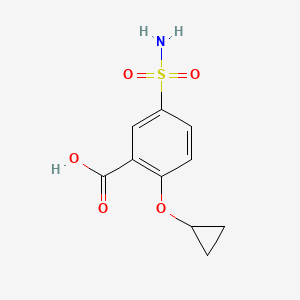
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)
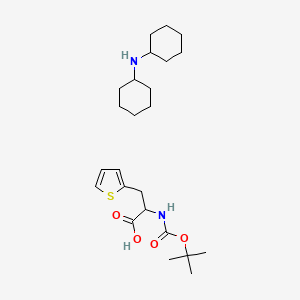

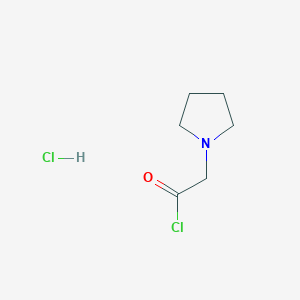
![(E)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine](/img/structure/B14802753.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)
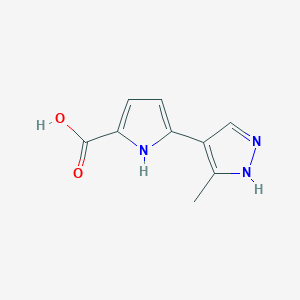
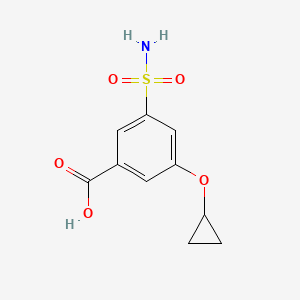
![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)

![(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14802774.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
